methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-ylamino group, a 2-oxoethyl group, a phenyl group, and a 2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide group . It is related to a class of compounds that have been studied for their anticancer activity .
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the search results, similar compounds have been synthesized via various methods. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another related compound, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, was synthesized by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .
Scientific Research Applications
Synthesis and Biological Activity
Facile Synthesis of Biologically Active Benzothiazine Derivatives : A study detailed the synthesis of novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from ultrasonic mediated N-alkylation of sodium saccharin. These compounds were evaluated for their antibacterial and radical scavenging activities, indicating the potential for similar compounds to serve as leads in drug discovery (Zia-ur-Rehman et al., 2009).
Anticancer Activity of Benzothiazole Moiety : Research on novel 4-thiazolidinones with benzothiazole moieties showed significant antitumor activity, highlighting the relevance of structural modifications in benzothiazine derivatives for enhancing anticancer efficacy (Havrylyuk et al., 2010).
Antimicrobial Applications : A series of 1,4-Benzothiazine compounds containing an isatin hydrazone moiety were synthesized and demonstrated promising antimicrobial potency. This suggests the potential of benzothiazine derivatives in developing new antimicrobial agents (Sonawane et al., 2009).
Chemical Properties and Reactions
Crystallographic Studies : The dehydration phenomenon in a related benzothiazine compound was studied, revealing insights into the crystallographic characteristics and structural transformations important for the synthesis and application of such compounds (Arshad et al., 2013).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of benzothiazine derivatives indicated the efficiency and effectiveness of modern synthetic methods in producing compounds with antimicrobial properties, which could be applicable to the synthesis of the compound (Ahmad et al., 2011).
Properties
IUPAC Name |
methyl 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7S/c1-32-25(29)24-23(16-7-3-2-4-8-16)18-9-5-6-10-21(18)35(30,31)27(24)14-22(28)26-17-11-12-19-20(13-17)34-15-33-19/h2-13H,14-15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYZPQVUCDROBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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